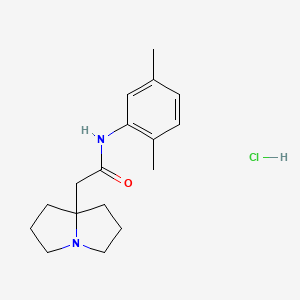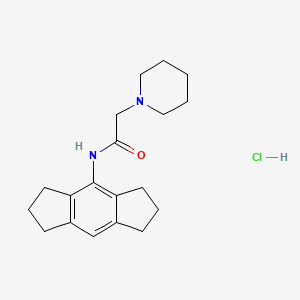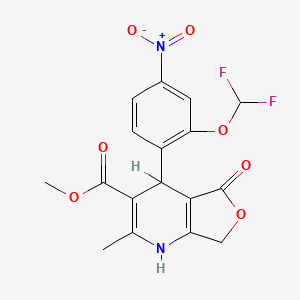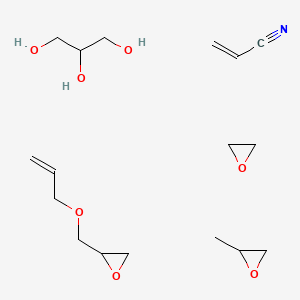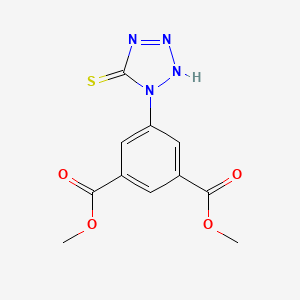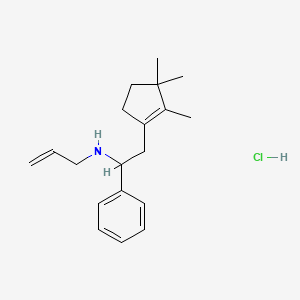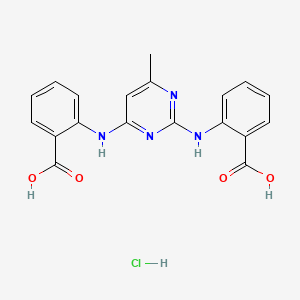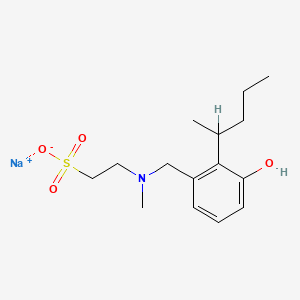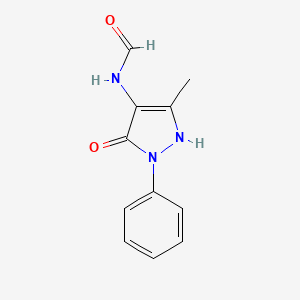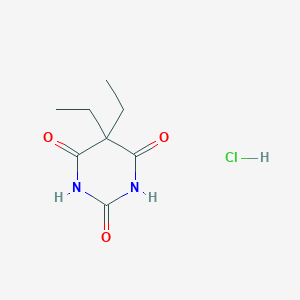
Barbital hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbital hydrochloride, also known as diethylbarbituric acid hydrochloride, is a derivative of barbituric acid. It was one of the first barbiturates to be used clinically and was marketed under the trade names Veronal and Medinal. This compound is a long-acting barbiturate that depresses the central nervous system and is used as a hypnotic and sedative. It has also been used in veterinary practice for central nervous system depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Barbital hydrochloride can be synthesized through the condensation of diethylmalonic ester with urea in the presence of sodium ethoxide. Another method involves adding at least two molar equivalents of ethyl iodide to the silver salt of malonylurea (barbituric acid) or to a basic solution of the acid .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Barbital hydrochloride undergoes various chemical reactions, including:
Oxidation: Barbital can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert barbital into its reduced forms.
Substitution: Barbital can undergo substitution reactions, particularly nucleophilic substitutions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium ethoxide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted barbiturates .
Scientific Research Applications
Barbital hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving central nervous system depression and neurotransmitter interactions.
Medicine: Historically used as a sedative and hypnotic; currently studied for its effects on the central nervous system.
Industry: Utilized in the synthesis of other barbiturates and related compounds
Mechanism of Action
Barbital hydrochloride exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) at the GABA_A receptor. This potentiation increases the influx of chloride ions into the postsynaptic neuron, leading to hyperpolarization and decreased neuronal excitability. The compound binds to specific sites on the GABA_A receptor, distinct from the GABA binding site, enhancing the inhibitory effects of GABA .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another long-acting barbiturate with similar sedative and hypnotic properties.
Amobarbital: A barbiturate used for sedation and the management of insomnia.
Pentobarbital: A short-acting barbiturate used for anesthesia and euthanasia.
Uniqueness
Barbital hydrochloride is unique in its long duration of action and its historical significance as one of the first barbiturates used clinically. Its synthesis and chemical properties have paved the way for the development of other barbiturates .
Properties
CAS No. |
23851-27-6 |
|---|---|
Molecular Formula |
C8H13ClN2O3 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
5,5-diethyl-1,3-diazinane-2,4,6-trione;hydrochloride |
InChI |
InChI=1S/C8H12N2O3.ClH/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);1H |
InChI Key |
SACKVYGWWZDWQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


